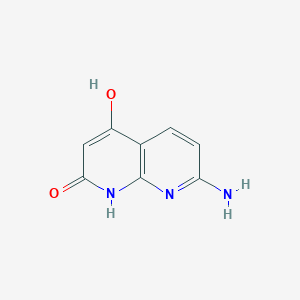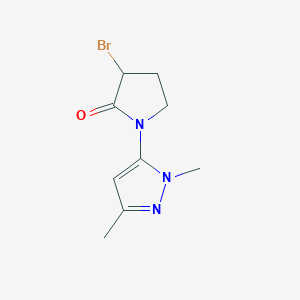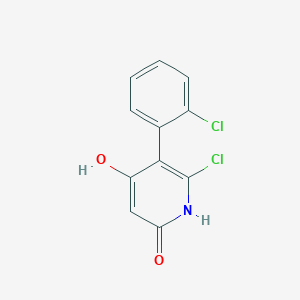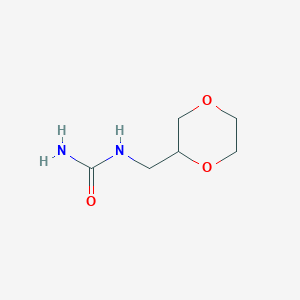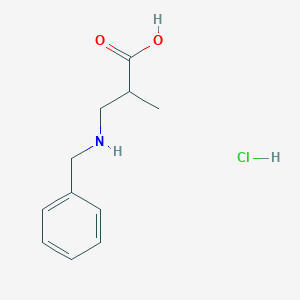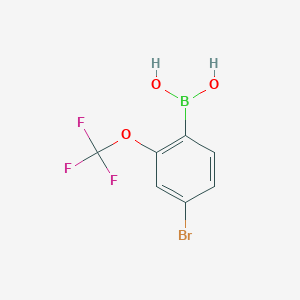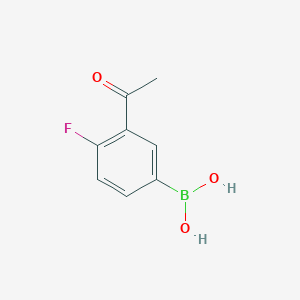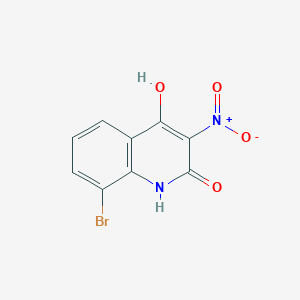
8-Bromo-3-nitroquinoline-2,4-diol
説明
8-Bromo-3-nitroquinoline-2,4-diol is a heterocyclic organic compound . It is also known by its IUPAC name, 8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one .
Molecular Structure Analysis
The molecular formula of 8-Bromo-3-nitroquinoline-2,4-diol is C9H5BrN2O4 . Its molecular weight is 285.05 g/mol . The compound has a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
8-Bromo-3-nitroquinoline-2,4-diol has a density of 2.02 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .科学的研究の応用
- Quinoline derivatives have shown potential in anticancer activity .
- The methods of application and experimental procedures vary widely, often involving the synthesis of various quinoline derivatives and testing their effects on different types of cancer cells .
- The results or outcomes obtained also vary, but many quinoline derivatives have shown promising results in inhibiting the growth of cancer cells .
- Quinoline derivatives can also act as antioxidants .
- The methods of application often involve synthesizing quinoline derivatives and testing their antioxidant activity, often through methods like the DPPH radical scavenging assay .
- Many quinoline derivatives have shown good antioxidant activity, helping to neutralize harmful free radicals .
- Quinoline derivatives have shown potential in anti-inflammatory activity .
- The methods of application often involve synthesizing quinoline derivatives and testing their anti-inflammatory activity, often in animal models .
- Many quinoline derivatives have shown promising results in reducing inflammation .
- Quinoline derivatives have been used in the treatment of malaria .
- The methods of application often involve synthesizing quinoline derivatives and testing their antimalarial activity, often in Plasmodium-infected animal models .
- Many quinoline derivatives have shown promising results in inhibiting the growth of Plasmodium parasites .
- Quinoline derivatives have shown potential in anti-SARS-CoV-2 (the virus that causes COVID-19) activity .
- The methods of application often involve synthesizing quinoline derivatives and testing their anti-SARS-CoV-2 activity, often in vitro .
- Some quinoline derivatives have shown promising results in inhibiting the replication of SARS-CoV-2 .
- Quinoline derivatives have shown potential in antituberculosis activity .
- The methods of application often involve synthesizing quinoline derivatives and testing their antituberculosis activity, often in Mycobacterium tuberculosis-infected models .
- Some quinoline derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .
Anticancer Activity
Antioxidant Activity
Anti-Inflammatory Activity
Antimalarial Activity
Anti-SARS-CoV-2 Activity
Antituberculosis Activity
- Quinoline and its derivatives are essential in the synthesis of biologically and pharmaceutically active compounds .
- The methods of application often involve various synthesis protocols, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- The outcomes of these syntheses are various quinoline derivatives with potential biological and pharmaceutical activities .
- Quinoline derivatives can be used in the construction of heterocyclic compounds .
- The methods of application often involve reactions catalyzed by transition metals, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
- The outcomes of these reactions are various heterocyclic compounds, which have a wide range of potential applications .
- Quinoline derivatives can be used in the preparation of medicinally relevant quinolines .
- The methods of application often involve reactions catalyzed by visible light, such as the deoxygenation of N-heterocyclic N-oxides .
- The outcomes of these reactions are various medicinally relevant quinolines .
Synthesis of Bioactive Compounds
Construction of Heterocyclic Compounds
Preparation of Medicinally Relevant Quinolines
Synthesis of Quinoline Fused Cyclopentane
- Quinoline derivatives, such as 7-bromo-4-chloro-3-nitroquinoline, have been used in the delivery of antibodies and dendritic cell adjuvants .
- These methods are particularly useful for reaching inaccessible tumors and expanding treatment options for cancer patients .
- The outcomes of these methods can vary, but they generally involve improved delivery of therapeutic agents to target cells .
- Quinoline derivatives are essential in the synthesis of biologically and pharmaceutically active compounds .
- The methods of application often involve various synthesis protocols, such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .
- The outcomes of these syntheses are various quinoline derivatives with potential biological and pharmaceutical activities .
- Quinoline derivatives can be used in the construction of heterocyclic compounds .
- The methods of application often involve reactions catalyzed by transition metals, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
- The outcomes of these reactions are various heterocyclic compounds, which have a wide range of potential applications .
- Quinoline derivatives can be used in the preparation of medicinally relevant quinolines .
- The methods of application often involve reactions catalyzed by visible light, such as the deoxygenation of N-heterocyclic N-oxides .
- The outcomes of these reactions are various medicinally relevant quinolines .
- Quinoline derivatives can be used in the synthesis of quinoline fused cyclopentane .
- The method of application involves reacting biphenyl-4-isocyanide and diethyl 2-Bromo-2-(4-phenyl but-3-yn-1-yl)malonate in dimethylformamide under irradiation with a blue LED strip for 24 hours at room temperature .
- The outcome of this reaction is two quinoline fused cyclopentane .
Delivery of Antibodies and Dendritic Cell Adjuvants
Synthesis of Bioactive Compounds
Construction of Heterocyclic Compounds
Preparation of Medicinally Relevant Quinolines
Synthesis of Quinoline Fused Cyclopentane
将来の方向性
Quinoline derivatives have been used in various fields including medicinal and industrial chemistry . They form the scaffold for compounds of great significance, including anti-inflammatory and antitumor agents, and organic light-emitting diodes . Therefore, 8-Bromo-3-nitroquinoline-2,4-diol, as a quinoline derivative, may have potential applications in these areas.
特性
IUPAC Name |
8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-5-3-1-2-4-6(5)11-9(14)7(8(4)13)12(15)16/h1-3H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUOMEKCHNGHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715784 | |
| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-nitroquinoline-2,4-diol | |
CAS RN |
54675-49-9 | |
| Record name | 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



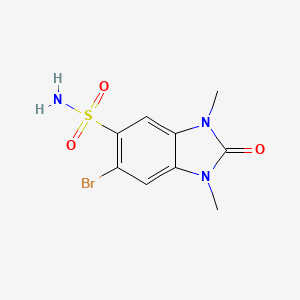
![3-Amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1524824.png)
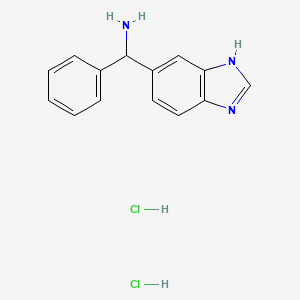

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
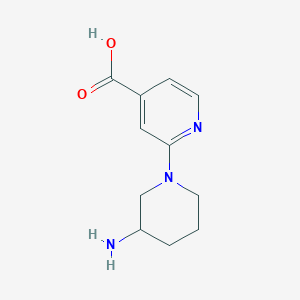
![methyl 2-[4-(chlorosulfonyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1524830.png)
